2,4,6-Tribromo-1,3,5-triazine 2,4,6-Tribromo-1,3,5-triazine
Brand Name: Vulcanchem
CAS No.: 14921-00-7
VCID: VC21098773
InChI: InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1
SMILES: C1(=NC(=NC(=N1)Br)Br)Br
Molecular Formula: C3Br3N3
Molecular Weight: 317.76 g/mol

2,4,6-Tribromo-1,3,5-triazine

CAS No.: 14921-00-7

Cat. No.: VC21098773

Molecular Formula: C3Br3N3

Molecular Weight: 317.76 g/mol

* For research use only. Not for human or veterinary use.

2,4,6-Tribromo-1,3,5-triazine - 14921-00-7

Specification

CAS No. 14921-00-7
Molecular Formula C3Br3N3
Molecular Weight 317.76 g/mol
IUPAC Name 2,4,6-tribromo-1,3,5-triazine
Standard InChI InChI=1S/C3Br3N3/c4-1-7-2(5)9-3(6)8-1
Standard InChI Key VHYBUUMUUNCHCK-UHFFFAOYSA-N
SMILES C1(=NC(=NC(=N1)Br)Br)Br
Canonical SMILES C1(=NC(=NC(=N1)Br)Br)Br

Introduction

2,4,6-Tribromo-1,3,5-triazine, also known as cyanuric bromide, is a heterocyclic compound with the molecular formula C₃Br₃N₃. It is characterized by a triazine ring substituted with three bromine atoms at the 2, 4, and 6 positions. This compound is recognized for its stability and reactivity, making it a valuable intermediate in organic synthesis, particularly as a brominating agent .

Synthesis

The synthesis of 2,4,6-tribromo-1,3,5-triazine typically involves the bromination of cyanuric chloride or other triazine derivatives. This process is crucial for producing a compound that serves as a source of electrophilic bromine (Br+) for organic synthesis reactions.

Applications

2,4,6-Tribromo-1,3,5-triazine is primarily used as a brominating agent due to its ability to provide electrophilic bromine. This makes it advantageous over elemental bromine, which is volatile and hazardous. Additionally, research suggests potential applications in pharmaceuticals, particularly in the development of compounds with antimicrobial and antifungal properties.

Biological Activity and Potential Applications

Derivatives of 2,4,6-tribromo-1,3,5-triazine have been studied for their biological activities, including antimicrobial and antifungal properties. These compounds are being explored for potential use in pharmaceuticals, specifically in inhibiting specific biological pathways or microbial growth.

Comparison with Other Triazine Derivatives

Several compounds share structural similarities with 2,4,6-tribromo-1,3,5-triazine but exhibit different properties:

Compound NameStructureUnique Features
2,4-Dichloro-1,3,5-triazineC₃Cl₂N₃Less reactive than tribromo variant
2-Amino-4,6-dichloro-1,3,5-triazineC₃Cl₂N₄Exhibits different biological activities
2,4-Dihydroxy-1,3,5-triazineC₃H₆N₆O₂Contains hydroxyl groups; more polar
2-Hydroxy-4-bromo-6-methyl-1,3,5-triazineC₄H₆BrN₃OCombines bromination with hydroxyl substitution

Each of these compounds has distinct properties that set them apart from 2,4,6-tribromo-1,3,5-triazine while retaining some functional characteristics due to their similar triazine structure.

Research Findings and Future Directions

Recent studies have highlighted the potential of triazine derivatives in various applications, including pharmaceuticals and materials science. The versatility of 2,4,6-tribromo-1,3,5-triazine as a brominating agent makes it a valuable tool in organic synthesis, contributing to the development of more complex organic molecules and materials .

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